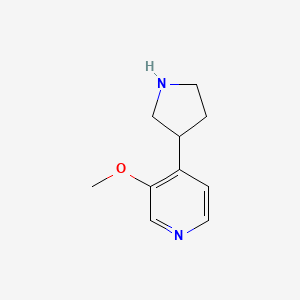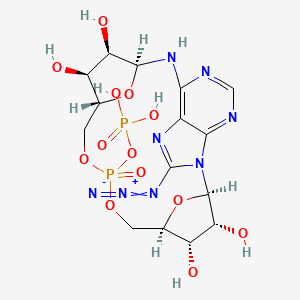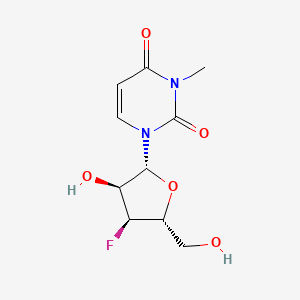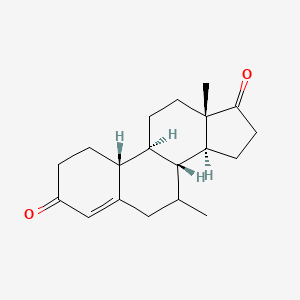
7-(+/-)-Methyl-estra-4-ene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(+/-)-Methyl-estra-4-ene-3,17-dione is a synthetic steroidal compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(+/-)-Methyl-estra-4-ene-3,17-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the methylation of estra-4-ene-3,17-dione at the 7th position. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are crucial to the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7-(+/-)-Methyl-estra-4-ene-3,17-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation or other substitution reactions can be performed to introduce new substituents at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7-(+/-)-Methyl-estra-4-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studies often focus on its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine: Research explores its potential therapeutic uses, including its role in hormone replacement therapy and its effects on various physiological systems.
Industry: It may be used in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of 7-(+/-)-Methyl-estra-4-ene-3,17-dione involves its interaction with steroid hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction can affect various cellular pathways, leading to changes in cell growth, differentiation, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Testosterone: A naturally occurring androgen with a similar steroid nucleus.
Nandrolone: A synthetic anabolic steroid with structural similarities.
Uniqueness
7-(+/-)-Methyl-estra-4-ene-3,17-dione is unique due to its specific methylation at the 7th position, which can influence its biological activity and receptor binding affinity. This structural modification can result in distinct pharmacological properties compared to other similar steroids.
Propiedades
Fórmula molecular |
C19H26O2 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11?,14-,15+,16-,18+,19-/m0/s1 |
Clave InChI |
IHFREKJAIFEZMQ-YUCZGNSFSA-N |
SMILES isomérico |
CC1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C |
SMILES canónico |
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


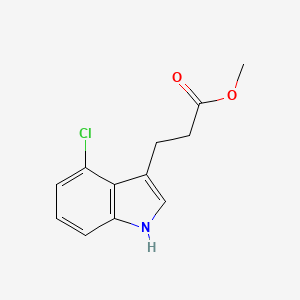
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
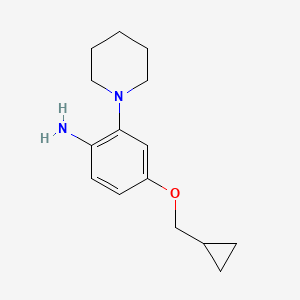
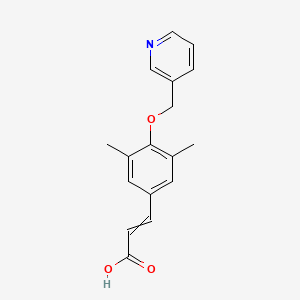

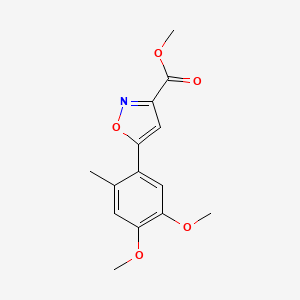
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)
![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
